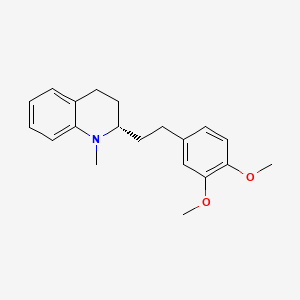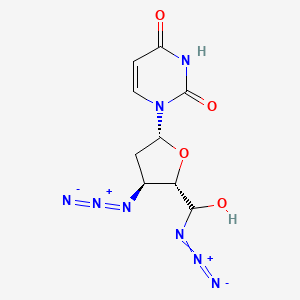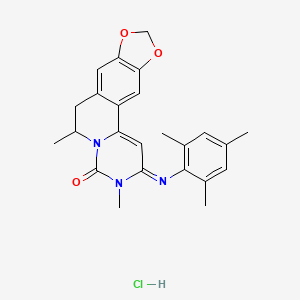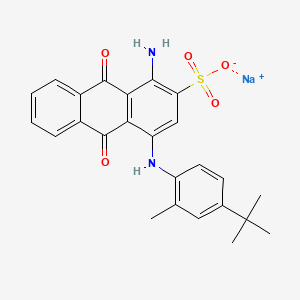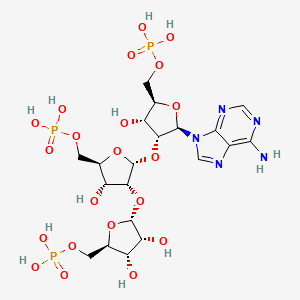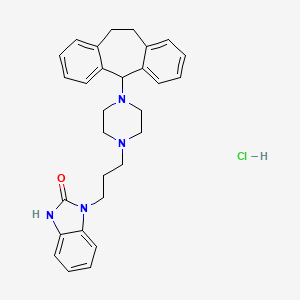
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines elements of benzimidazole and dibenzocycloheptene, making it a subject of interest for researchers and industrial applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2H-Benzimidazol-2-on, 1,3-Dihydro-1-(3-(4-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-1-piperazinyl)propyl)-, Monohydrochlorid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Benzimidazol-Kerns. Anschließend wird der Dibenzocyclohepten-Rest und der Piperazin-Ring eingeführt. Der letzte Schritt beinhaltet die Bildung des Monohydrochlorid-Salzes. Die Reaktionsbedingungen erfordern oft kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird die Produktion dieser Verbindung im großen Maßstab unter Verwendung von Batch- oder kontinuierlichen Strömungsreaktoren durchgeführt. Der Prozess beinhaltet strenge Qualitätskontrollmaßnahmen, um Konsistenz und Sicherheit zu gewährleisten. Der Einsatz von automatisierten Systemen und fortschrittlichen Analysetechniken hilft bei der Überwachung des Reaktionsfortschritts und der Produktqualität.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2H-Benzimidazol-2-on, 1,3-Dihydro-1-(3-(4-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-1-piperazinyl)propyl)-, Monohydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung von oxidierten Derivaten führen, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, was möglicherweise die Eigenschaften der Verbindung verändert.
Substitution: Substitutionsreaktionen, insbesondere am Piperazin-Ring, können eine Vielzahl von Analogen mit unterschiedlichen pharmakologischen Profilen ergeben.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen beinhalten oft spezifische Temperaturen, pH-Werte und Lösungsmittel, um die Reaktionsergebnisse zu optimieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Substitution eine Reihe von Analogen mit modifizierten Piperazin-Ringen erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2H-Benzimidazol-2-on, 1,3-Dihydro-1-(3-(4-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-1-piperazinyl)propyl)-, Monohydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Sie hat potenzielle therapeutische Anwendungen, insbesondere bei der Entwicklung von Medikamenten, die auf neurologische und psychiatrische Störungen abzielen.
Industrie: Die Verbindung wird zur Herstellung verschiedener Arzneimittel und als Zwischenprodukt in der chemischen Produktion verwendet.
Wirkmechanismus
Der Wirkmechanismus von 2H-Benzimidazol-2-on, 1,3-Dihydro-1-(3-(4-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-1-piperazinyl)propyl)-, Monohydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Rezeptoren und Enzymen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu verschiedenen biologischen Wirkungen führt. Die beteiligten Wege umfassen oft Signaltransduktionsmechanismen und Veränderungen der Zelltätigkeit.
Wirkmechanismus
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-1-(3-(4-(10,11-dihydro-5H-dibenzo(a,d)cyclohepen-5-yl)-1-piperazinyl)propyl)-, monohydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and changes in cellular activity.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Benzimidazol-Derivate: Diese Verbindungen teilen den Benzimidazol-Kern und haben ähnliche biologische Aktivitäten.
Dibenzocyclohepten-Derivate: Diese Verbindungen haben die Dibenzocyclohepten-Struktur und werden in verschiedenen therapeutischen Anwendungen eingesetzt.
Piperazin-Derivate: Diese Verbindungen enthalten den Piperazin-Ring und sind für ihre pharmakologischen Eigenschaften bekannt.
Einzigartigkeit
Was 2H-Benzimidazol-2-on, 1,3-Dihydro-1-(3-(4-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-1-piperazinyl)propyl)-, Monohydrochlorid auszeichnet, ist seine einzigartige Kombination dieser drei Strukturelemente, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
121942-93-6 |
|---|---|
Molekularformel |
C29H33ClN4O |
Molekulargewicht |
489.0 g/mol |
IUPAC-Name |
3-[3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C29H32N4O.ClH/c34-29-30-26-12-5-6-13-27(26)33(29)17-7-16-31-18-20-32(21-19-31)28-24-10-3-1-8-22(24)14-15-23-9-2-4-11-25(23)28;/h1-6,8-13,28H,7,14-21H2,(H,30,34);1H |
InChI-Schlüssel |
YEFFNYSDMVVRBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCN(CC4)CCCN5C6=CC=CC=C6NC5=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







